molecular formula C22H18N2 B12547413 4-Methyl-2,2,5-triphenyl-2H-imidazole CAS No. 143687-53-0

4-Methyl-2,2,5-triphenyl-2H-imidazole

Cat. No.: B12547413
CAS No.: 143687-53-0
M. Wt: 310.4 g/mol
InChI Key: ISJWIYRJJNXUJQ-UHFFFAOYSA-N
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Description

4-Methyl-2,2,5-triphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of a methyl group and three phenyl groups attached to the imidazole ring, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,2,5-triphenyl-2H-imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method includes the reaction of benzoin, benzaldehyde, and ammonia under reflux conditions for several hours. The reaction mixture is then cooled and filtered to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of catalysts such as Brønsted acidic ionic liquids can improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,2,5-triphenyl-2H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in chloroform.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of partially or fully reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

4-Methyl-2,2,5-triphenyl-2H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,2,5-triphenyl-2H-imidazole involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to biological effects. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • 2,4,5-Triphenylimidazole
  • 2-Methyl-4,5-diphenylimidazole
  • 2,4,6-Triphenylpyrimidine

Comparison: 4-Methyl-2,2,5-triphenyl-2H-imidazole is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to 2,4,5-triphenylimidazole, the additional methyl group may enhance its lipophilicity and alter its interaction with biological targets .

Properties

CAS No.

143687-53-0

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

4-methyl-2,2,5-triphenylimidazole

InChI

InChI=1S/C22H18N2/c1-17-21(18-11-5-2-6-12-18)24-22(23-17,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

ISJWIYRJJNXUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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